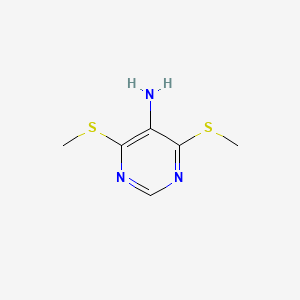
3-Methyl-1,3-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a five-carbon chain with a methyl group attached to the third carbon and double bonds between the first and second carbons and between the third and fourth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-methyl-1,3-dibromopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the palladium-catalyzed coupling of propargyl alcohols with boronic acids, followed by a hydropalladation/dehydropalladation process. This method is advantageous due to its stereoselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 3-methylpentane. This process is carried out at high temperatures in the presence of a suitable catalyst, such as chromium oxide or platinum. The reaction conditions are optimized to maximize the yield and purity of the desired diene.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can yield 3-methylpentane.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Pd/C, nickel (Ni), and platinum (Pt) are typical catalysts for hydrogenation reactions.
Substitution: Hydrogen halides (HCl, HBr, HI) and halogenating agents (Br2, Cl2) are frequently used in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: 3-Methylpentane
Substitution: Halogenated derivatives (e.g., 3-methyl-1-bromopentane)
Aplicaciones Científicas De Investigación
3-Methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,3-pentadiene involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
3-Methyl-1,3-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond. It is more reactive due to the absence of a methyl group.
Isoprene (2-Methyl-1,3-butadiene): Similar to this compound but with a different substitution pattern. It is a key building block in the production of synthetic rubber.
1,4-Pentadiene: Another diene with double bonds at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C6H10 |
|---|---|
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3 |
Clave InChI |
BOGRNZQRTNVZCZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)

![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)


![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)

![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)



